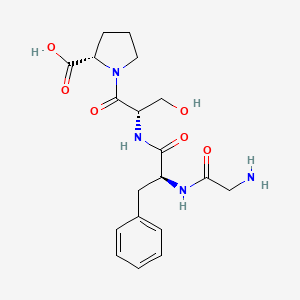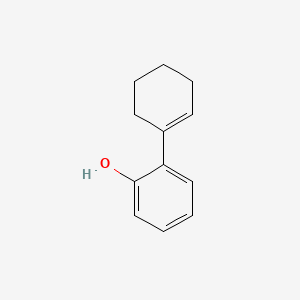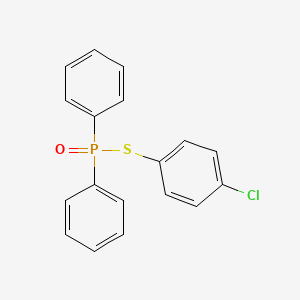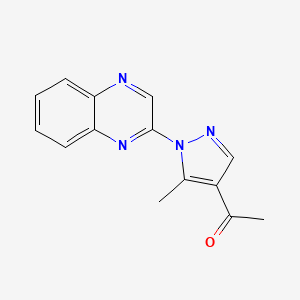
Methyl 5-methyl-1-(2-quinoxalinyl)-4-pyrazolyl ketone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-methyl-1-(2-quinoxalinyl)-4-pyrazolyl ketone is a complex organic compound featuring a quinoxaline ring fused with a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-methyl-1-(2-quinoxalinyl)-4-pyrazolyl ketone typically involves multi-step organic reactions. One common method includes the condensation of 2-quinoxalinecarboxaldehyde with 5-methyl-4-pyrazolone under acidic conditions, followed by methylation using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical parameters in the industrial synthesis process.
化学反応の分析
Types of Reactions
Methyl 5-methyl-1-(2-quinoxalinyl)-4-pyrazolyl ketone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ketone group to an alcohol.
Substitution: Halogenation reactions can introduce halogen atoms into the quinoxaline ring, using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Bromine in acetic acid.
Major Products
Oxidation: Quinoxaline-2-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Halogenated quinoxaline derivatives.
科学的研究の応用
Methyl 5-methyl-1-(2-quinoxalinyl)-4-pyrazolyl ketone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 5-methyl-1-(2-quinoxalinyl)-4-pyrazolyl ketone involves its interaction with specific molecular targets. The quinoxaline ring can intercalate with DNA, affecting replication and transcription processes. The pyrazole ring may interact with enzymes, inhibiting their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-methyl-N-[2-methyl-5-(2-quinoxalinyl)phenyl]propanamide
- Methyl (1-benzoyl-3-oxodecahydro-2-quinoxalinyl)acetate
Uniqueness
Methyl 5-methyl-1-(2-quinoxalinyl)-4-pyrazolyl ketone stands out due to its unique combination of a quinoxaline and pyrazole ring, which imparts distinct chemical and biological properties
特性
CAS番号 |
21621-73-8 |
|---|---|
分子式 |
C14H12N4O |
分子量 |
252.27 g/mol |
IUPAC名 |
1-(5-methyl-1-quinoxalin-2-ylpyrazol-4-yl)ethanone |
InChI |
InChI=1S/C14H12N4O/c1-9-11(10(2)19)7-16-18(9)14-8-15-12-5-3-4-6-13(12)17-14/h3-8H,1-2H3 |
InChIキー |
WJUROSUYIAUHMJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=NN1C2=NC3=CC=CC=C3N=C2)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


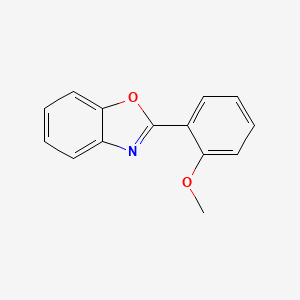

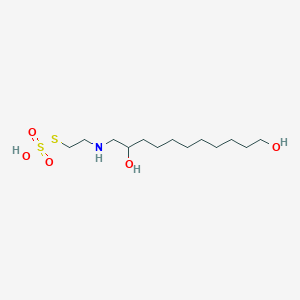
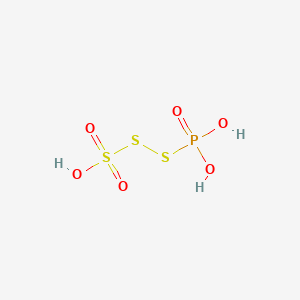
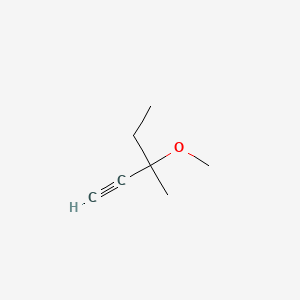

![1,2-dimethoxy-4-[(Z)-2-nitrobut-1-enyl]benzene](/img/structure/B14708659.png)

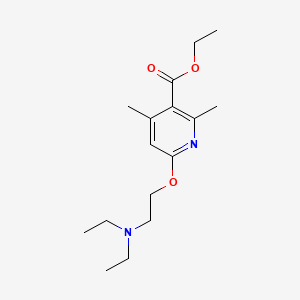
![2-[2-(4-Methoxyphenyl)-2-oxoethyl]benzonitrile](/img/structure/B14708679.png)
